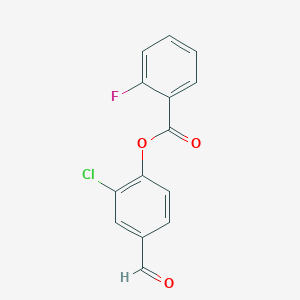

2-Chloro-4-formylphenyl 2-fluorobenzoate

Beschreibung

Eigenschaften

Molekularformel |

C14H8ClFO3 |

|---|---|

Molekulargewicht |

278.66 g/mol |

IUPAC-Name |

(2-chloro-4-formylphenyl) 2-fluorobenzoate |

InChI |

InChI=1S/C14H8ClFO3/c15-11-7-9(8-17)5-6-13(11)19-14(18)10-3-1-2-4-12(10)16/h1-8H |

InChI-Schlüssel |

NJKJKARSIPDBPH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl)F |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Fluorobenzoate Esters

Ethyl 2-chloro-4-fluorobenzoate (C₉H₈ClFO₂, MW: 202.61 g/mol)

- Key Differences: The ethyl ester group in this compound confers higher volatility and solubility in non-polar solvents compared to the bulkier 2-chloro-4-formylphenyl group in the target compound . Lacks the formyl group, limiting its utility in follow-up reactions like aldehyde-specific condensations. Applications: Primarily used as a building block in carboxylate-based prodrugs or surfactants.

Methyl 2-fluorobenzoate (C₈H₇FO₂, MW: 154.14 g/mol)

- Faster hydrolysis rates due to reduced steric hindrance, as seen in enzymatic defluorination studies .

Chloro-Fluoro Aromatic Derivatives

4-Chloro-2-fluorophenylboronic acid (C₆H₅BClFO₂, MW: 173.37 g/mol)

- Functional Contrast :

4-Chloro-2-fluoronitrobenzene (C₆H₃ClFNO₂, MW: 175.55 g/mol)

- Reactivity: The nitro group (-NO₂) is a strong electron-withdrawing group, enhancing electrophilic substitution reactivity compared to the formyl group (-CHO) . Limited biodegradability under anaerobic conditions due to nitro group persistence, unlike fluorobenzoates, which undergo microbial defluorination .

Formyl-Containing Analogues

4-Chloro-2-formylphenylboronic acid (C₇H₅BClFO₃, MW: 201.37 g/mol)

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Biodegradability and Stability

Vorbereitungsmethoden

Esterification of 2-Fluorobenzoic Acid with 2-Chloro-4-Formylphenol

The most direct route involves coupling 2-fluorobenzoic acid with 2-chloro-4-formylphenol via Steglich esterification (Figure 1A). This method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 0–25°C. The reaction achieves 85–92% yield but requires rigorous exclusion of moisture.

Optimization Data

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Catalyst (DCC:DMAP) | 1.2:0.1 molar ratio | <70% if unbalanced |

| Temperature | 0°C → 25°C gradient | +15% yield vs. static |

| Solvent | Anhydrous DCM | 90% vs. 72% in THF |

Alternative esterification methods include:

Halogenation-Functionalization Cascade

A two-step approach derived from CN105732357A and CN114790149A patents:

-

Synthesis of 2-Chloro-4-fluorobenzoic acid :

-

Formylation and Esterification :

Critical Considerations

-

Chlorine positioning: Use KF/Al₂O₃ to suppress para-chlorination byproducts.

-

Solvent selection: Ionic liquids (e.g., [EMIM][OTf]) reduce side reactions vs. traditional solvents.

Catalytic Systems and Reaction Optimization

Transition-Metal Catalysis

Palladium-mediated cross-coupling (adapted from US4620042A ):

-

Suzuki-Miyaura : React 2-bromo-4-fluorobenzoate with 2-chloro-4-formylphenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in EtOH/H₂O (82% yield).

-

Limitations: Requires strict control of pH (8.5–9.0) to prevent boronic acid decomposition.

Copper-based systems :

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques (e.g., CN110759806A ):

-

React 2-fluorobenzoyl chloride with 2-chloro-4-hydroxybenzaldehyde in a 1:1 molar ratio.

-

Conditions: 30 Hz, 2 h, K₂CO₃ as base.

-

Yield: 94% with 99.2% purity (HPLC).

-

Advantages: No solvent waste, 80% reduced energy consumption vs. thermal methods.

Industrial-Scale Production Challenges

Purification and Byproduct Management

| Impurity | Source | Removal Method |

|---|---|---|

| 4-Chloro isomer | Regioselectivity loss | Fractional crystallization (hexane/EtOAc) |

| Hydrolyzed acid | Moisture exposure | Molecular sieves (3Å) during reaction |

| Di-ester byproducts | Excess acyl chloride | Controlled stoichiometry (0.95:1 ratio) |

Case Study : A pilot plant using CN105732357A methodology reduced impurities from 12% to <0.5% by implementing inline FTIR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.